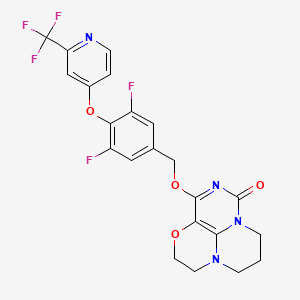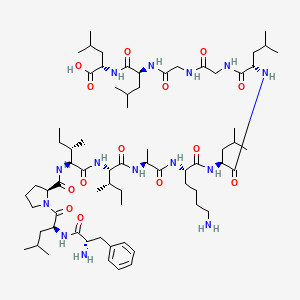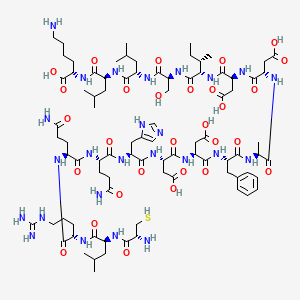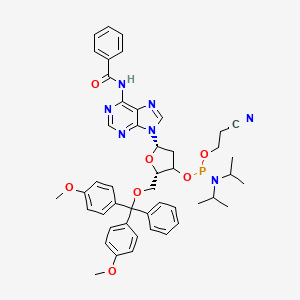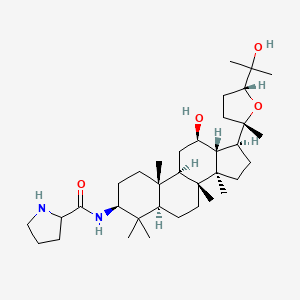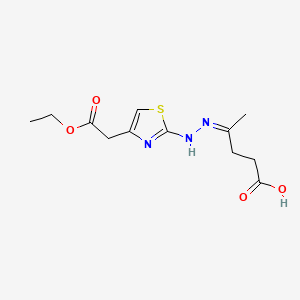
Antifungal agent 89
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 89 is a novel compound that has shown promising results in the treatment of various fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cell membrane integrity and biosynthesis pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 89 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid and sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize yield and purity. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to ensure uniform distribution of the compound within the final product. Quality control measures, including particle size analysis and encapsulation efficiency, are rigorously applied to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 89 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Phosphoric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antifungal activity. These derivatives are often tested for their efficacy and safety in clinical settings.
Applications De Recherche Scientifique
Antifungal agent 89 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic routes for antifungal agents.
Biology: Employed in research to understand the cellular and molecular mechanisms of fungal infections and to identify potential targets for new antifungal therapies.
Medicine: Investigated for its potential use in treating systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations for agricultural and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Antifungal agent 89 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it inhibits the biosynthesis of ergosterol by targeting the enzyme lanosterol 14α-demethylase, which is crucial for maintaining cell membrane structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness
Antifungal agent 89 is unique in its dual mechanism of action, targeting both the cell membrane and the biosynthesis pathway of ergosterol. This dual targeting increases its efficacy and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
(4Z)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]hydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-11(18)6-9-7-20-12(13-9)15-14-8(2)4-5-10(16)17/h7H,3-6H2,1-2H3,(H,13,15)(H,16,17)/b14-8- |
Clé InChI |
BEUROFVEWZYQAI-ZSOIEALJSA-N |
SMILES isomérique |
CCOC(=O)CC1=CSC(=N1)N/N=C(/C)\CCC(=O)O |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NN=C(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


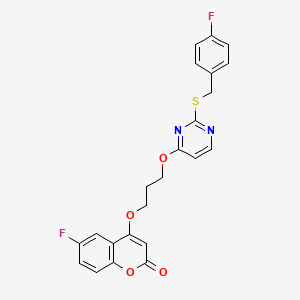
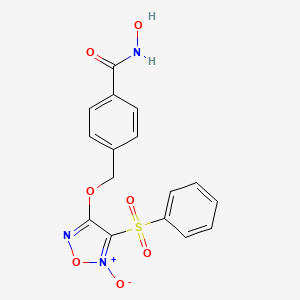

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
